molecular formula C26H30ClN5O4S B11219754 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No.: B11219754
M. Wt: 544.1 g/mol
InChI Key: XNEJSDIAQXAZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 3-chlorophenylamine with a suitable piperazine precursor under controlled conditions.

    Linking the Piperazine to the Propyl Chain: The piperazine derivative is then linked to a propyl chain through a nucleophilic substitution reaction.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized separately through a series of cyclization reactions involving appropriate precursors.

    Coupling the Two Fragments: The final step involves coupling the piperazine-propyl fragment with the quinazolinone core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H30ClN5O4S

Molecular Weight

544.1 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C26H30ClN5O4S/c27-18-4-1-5-19(14-18)31-12-10-30(11-13-31)8-3-7-28-24(33)6-2-9-32-25(34)20-15-22-23(36-17-35-22)16-21(20)29-26(32)37/h1,4-5,14-16H,2-3,6-13,17H2,(H,28,33)(H,29,37)

InChI Key

XNEJSDIAQXAZTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.